molecular formula C6H6N4S B3144020 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5418-10-0

4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3144020
CAS No.: 5418-10-0
M. Wt: 166.21 g/mol
InChI Key: BLEJJILOVWBLBZ-UHFFFAOYSA-N
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Description

4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 5418-10-0) is a high-value purine analog of significant chemical and pharmaceutical interest in research and development . This compound serves as a versatile building block and a key synthetic intermediate for the preparation of diverse biologically active molecules . Its core structure is of considerable importance as it is known to function as a selective ligand with antagonist activity for adenosine receptors, suggesting potential research applications in areas such as cognitive enhancement, psychostimulation, and the study of cerebral function disorders . Furthermore, pyrazolo[3,4-d]pyrimidine derivatives are extensively reported in scientific literature to exhibit a broad spectrum of biodynamic activities, including antimicrobial, antimycobacterial, antitumor, antiviral, and anti-inflammatory properties, making this scaffold a prime candidate for lead optimization and drug discovery programs . Available with a typical purity of 99% and packaged for industrial and research scale applications, this product is intended For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Physical & Chemical Data: • CAS Number: 5418-10-0 • Molecular Formula: C6H6N4S • Molecular Weight: 166.20 g/mol • IUPAC Name: 4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine • Boiling Point: 382.7°C at 760 mmHg • Flash Point: 185.3°C • Density: 1.47 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H6N4S/c1-11-6-4-2-9-10-5(4)7-3-8-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEJJILOVWBLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40202526
Record name 4-(Methylthio)-1H-pyrazolo(3,4-d)pyrimidine
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Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5418-10-0
Record name 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Synthetic Methodologies for 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives

General Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Nucleus

The construction of the core pyrazolo[3,4-d]pyrimidine structure can be achieved through several strategic approaches, primarily involving the use of pre-existing pyrazole (B372694) or pyrimidine (B1678525) rings as foundational synthons or through more convergent one-pot methodologies.

Utilization of Pyrazole and Pyrimidine Rings as Starting Synthons

A prevalent and versatile method for constructing the pyrazolo[3,4-d]pyrimidine nucleus involves the use of functionalized pyrazole precursors. A common starting material is 5-amino-1H-pyrazole-4-carbonitrile, which can be cyclized with various reagents to form the fused pyrimidine ring. For instance, the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with lower aliphatic acids in the presence of phosphorus oxychloride (POCl3) provides a direct route to N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov This approach allows for the introduction of diversity at the N-1 position of the pyrazole ring.

Similarly, pyrimidine derivatives can serve as the starting point. The fusion of a pyrazole ring onto a pre-existing pyrimidine ring is another viable, though less common, strategy. This typically involves the use of a pyrimidine with vicinal functional groups that can react with a hydrazine (B178648) derivative to form the pyrazole ring.

One-Pot Synthesis Approaches

One-pot syntheses have gained considerable attention due to their efficiency, reduced reaction times, and often milder conditions. Several one-pot multicomponent reactions have been developed for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. orientjchem.org One such approach involves the reaction of 3-methyl-1,4-dihydropyrazol-5-one with a substituted aromatic aldehyde and urea (B33335) or thiourea (B124793), which yields pyrazolo[3,4-d]pyrimidine derivatives in satisfactory yields. nih.gov Another environmentally benign one-pot synthesis utilizes the reaction of aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea in the presence of a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate (B86663) in glycerol. orientjchem.org These methods offer a streamlined process for accessing a variety of substituted pyrazolo[3,4-d]pyrimidines.

Starting MaterialsReagents/ConditionsProduct TypeReference
5-Amino-N-substituted-1H-pyrazole-4-carbonitrileLower aliphatic acids, POCl3N-Substituted pyrazolo[3,4-d]pyrimidin-4-ones nih.gov
3-Methyl-1,4-dihydropyrazol-5-one, Aromatic aldehydeUrea or ThioureaPyrazolo[3,4-d]pyrimidine derivatives nih.gov
Aryl-aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneUrea, Poly(N-vinylpyridinium) hydrogen sulfate, GlycerolPyrazolo[3,4-d]pyrimidine-6-one derivatives orientjchem.org

Specific Synthesis of 4-(Methylthio)Pyrazolo[3,4-d]pyrimidine Analogs

The introduction of a methylthio group at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a key structural modification that has been explored for its impact on biological activity. Several synthetic strategies have been developed to specifically install this functional group and to further elaborate the scaffold.

Anionic Glycosylation Strategies for N-Substituted Pyrazolo[3,4-d]pyrimidines

The synthesis of nucleoside analogs of pyrazolo[3,4-d]pyrimidines is of significant interest for antiviral and anticancer research. Glycosylation, the attachment of a sugar moiety, is a critical step in the synthesis of these compounds. Anionic glycosylation strategies are often employed to achieve N-substitution on the pyrazole ring. This typically involves the deprotonation of the pyrazolo[3,4-d]pyrimidine nitrogen with a base to form an anion, which then acts as a nucleophile to attack an activated sugar derivative, such as a glycosyl halide or acetate.

For instance, the glycosylation of 3-(methylthio)allopurinol (a pyrazolo[3,4-d]pyrimidin-4-one derivative) has been achieved using 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose to furnish the corresponding protected N-1 glycosyl derivative. nih.gov Subsequent deprotection yields the desired 3-(methylthio)allopurinol nucleoside. The site of glycosylation is a crucial aspect of this synthesis, and spectral studies are often used to confirm the attachment at the desired nitrogen atom. nih.gov

Aromatic Nucleophilic Substitution Reactions in Pyrazolo[3,4-d]pyrimidine Synthesis

Aromatic nucleophilic substitution (SNAr) is a powerful tool for the functionalization of the pyrazolo[3,4-d]pyrimidine ring system, which is electron-deficient and thus susceptible to nucleophilic attack. The 4-position, in particular, can be activated for substitution by a suitable leaving group, such as a halogen.

A common precursor for the synthesis of 4-(methylthio) analogs is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles. To synthesize 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be treated with sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base. This reaction proceeds via an SNAr mechanism to afford the desired product. This strategy is also applicable to the synthesis of a wide range of other 4-substituted derivatives by employing different nucleophiles. For example, reaction with amines leads to the formation of 4-amino-pyrazolo[3,4-d]pyrimidines. semanticscholar.org

PrecursorNucleophileProduct
4-Chloro-1H-pyrazolo[3,4-d]pyrimidineSodium thiomethoxideThis compound
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine3-ChloroanilineN-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Reactions Involving Bis(methylthio)methylene Precursors

An alternative and efficient route to 3-(methylthio)-substituted pyrazolo[3,4-d]pyrimidines involves the use of bis(methylthio)methylene precursors. A key starting material in this approach is bis(methylthio)methylene malononitrile (B47326). This compound can undergo a series of transformations to build the desired heterocyclic system.

For example, the reaction of bis(methylthio)methylene malononitrile with an amine, such as aniline, yields a 2-((methylthio)(phenylamino)methylene)malononitrile intermediate. Subsequent reaction of this intermediate with a hydrazine derivative, like phenylhydrazine, leads to the formation of a 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative can then be cyclized, as described in section 2.1.1, to afford the final 3-(methylthio)-pyrazolo[3,4-d]pyrimidine product. This methodology provides a flexible route for introducing substituents on the pyrazole ring and retaining the methylthio group at the 3-position.

PrecursorReagentsIntermediateFinal ProductReference
Bis(methylthio)methylene malononitrileAniline2-((Methylthio)(phenylamino)methylene)malononitrile3-(Methylthio)-pyrazolo[3,4-d]pyrimidine derivative
Phenylhydrazine5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Regioselectivity in Alkylation and Glycosylation of 4-(Methylthio)Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core possesses two nitrogen atoms in the pyrazole ring (N1 and N2) that are available for substitution, leading to the potential formation of two distinct regioisomers. The control of selectivity in alkylation and glycosylation reactions is a critical aspect of the synthesis of targeted derivatives.

Factors Influencing N1 vs. N2 Isomer Formation

The regiochemical outcome of N-substitution on the pyrazole moiety of pyrazolo[3,4-d]pyrimidines is highly dependent on the reaction conditions, including the choice of solvent, base, and the nature of the electrophile. researchgate.net Steric and electronic effects also play a significant role. beilstein-journals.orgsci-hub.se

A key factor influencing regioselectivity is the choice of solvent. researchgate.net Research on the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a closely related analogue, demonstrated a dramatic reversal of selectivity based on the solvent system. When the reaction was conducted in tetrahydrofuran (B95107) (THF) with sodium bis(trimethylsilyl)amide (NaHMDS) as the base, the N2-methylated product was favored by a ratio of 8:1. researchgate.net Conversely, performing the same reaction in dimethyl sulfoxide (B87167) (DMSO) shifted the selectivity to favor the N1-methylated product in a 4:1 ratio. researchgate.net This solvent-dependent reversal highlights the intricate role of the reaction environment in directing the substitution pattern. researchgate.net

Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with Iodomethane
SolventBaseMajor ProductN1:N2 RatioReference
THFNaHMDSN2-methyl1:8 researchgate.net
DMSONaHMDSN1-methyl4:1 researchgate.net

In glycosylation reactions, the formation of N1 versus N2 isomers can be governed by principles of kinetic versus thermodynamic control. nih.gov Studies on the synthesis of regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-β-D-ribofuranosides) have elucidated the structures of these distinct isomers. nih.govresearchgate.net For related heterocyclic systems like indazoles, it has been shown that N1-regioisomers are typically the thermodynamically more stable products, formed under conditions that allow for equilibrium. nih.gov In contrast, kinetically controlled conditions, such as shorter reaction times, tend to favor the formation of the N2-isomer. nih.gov This suggests that by carefully selecting reaction times and temperatures, one can selectively synthesize either the N1 or N2 glycosylated derivative of the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov

Chemical Transformations of this compound Derivatives

The 4-(methylthio) group and the pyrimidine ring of the scaffold are amenable to various chemical transformations, allowing for the synthesis of diverse and complex heterocyclic systems.

Conversion to Pyrimidine-4(5H)-thione Derivatives

The pyrimidine portion of the pyrazolo[3,4-d]pyrimidine scaffold can be converted into a thione. For instance, a derivative, N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide, can be refluxed with thiourea in an ethanolic solution containing sodium ethoxide to yield the corresponding pyrazolo[3,4-d]pyrimidine-6-thioxo derivative. nih.gov This transformation introduces a thione functional group, which serves as a valuable handle for further synthetic modifications. nih.gov

Cyclization Reactions to Fused Heterocyclic Systems

Derivatives of the this compound scaffold can serve as precursors for the construction of more complex, fused heterocyclic systems. nih.gov These reactions often involve the introduction of a reactive functional group onto the pyrimidine ring, which then undergoes intramolecular or intermolecular cyclization.

For example, a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine derivative can be used as a key intermediate for various cyclization reactions. nih.govnih.gov

Heating this hydrazine derivative with carbon disulfide in dry pyridine (B92270) leads to the formation of a fused thioxo-pyrazolo[4,3-e] nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyrimidine system. nih.gov

Refluxing the same hydrazine intermediate in glacial acetic acid results in cyclization to afford an N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e] nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyrimidin-3-yl)benzamide. nih.gov

Furthermore, fusion of the hydrazine derivative with phenylacetic acid under solvent-free conditions yields a different pyrazolo[4,3-e] nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyrimidine derivative in high yield. nih.gov

These cyclization reactions demonstrate the utility of the pyrazolo[3,4-d]pyrimidine core as a building block for creating novel, polycyclic heteroaromatic compounds. nih.govconnectjournals.com

Cyclization Reactions of a Pyrazolo[3,4-d]pyrimidine Hydrazine Derivative
ReagentConditionsFused System FormedReference
Carbon disulfide / PyridineHeating on water-bathThioxo-pyrazolo[4,3-e] nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyrimidine nih.gov
Glacial acetic acidRefluxPyrazolo[4,3-e] nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyrimidine nih.gov
Phenylacetic acidSolvent-free fusionPyrazolo[4,3-e] nih.govderpharmachemica.commdpi.comtriazolo[4,3-a]pyrimidine nih.gov

Structure Activity Relationship Sar Studies of 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidine Derivatives

Positional Effects of the Methylthio Group and Other Substituents on Biological Potency

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. While the 4-(methylthio) group is a key feature, its placement and the presence of other groups significantly modulate the compound's potency and target specificity.

The C4 position is critical for activity, often serving as a primary point of interaction with target proteins. In many kinase inhibitors, this position is occupied by a substituted amino group, such as an anilino moiety, which can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site. nih.govnih.govmdpi.comnih.gov For instance, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines showed that 4-anilino compounds had better inhibitory activity against cyclin-dependent kinase 2 (CDK2) than the corresponding 4-benzyl compounds. nih.gov Specifically, derivatives with a 3-fluoroaniline (B1664137) group at the C4 position demonstrated CDK2 inhibitory activity comparable or superior to reference compounds like olomoucine (B1683950) and roscovitine (B1683857). nih.gov

While the C4 position is frequently modified, substitutions at other positions, including C3, C6, and N1, also play a vital role in determining the biological profile. Studies on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been conducted to evaluate their antitumor activity. One of the most active compounds from this series, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showed an IC50 of 23 μM against the MCF7 breast cancer cell line. scirp.org

The C6 position has also been a focus of modification. Thio-substituted derivatives at this position have demonstrated significant antiproliferative activity. nih.govresearchgate.net In one study, the presence of substituents on the thiol function at the C6-position was found to be as essential for activity as the pyrazolo[3,4-d]pyrimidine core itself. nih.govresearchgate.net For example, a careful comparison of 6-thioethylmorpholinyl pyrazolo[3,4-d]pyrimidines revealed that the substituents on the anilino ring at C4 significantly impacted Src kinase inhibitory activity. mdpi.com

Furthermore, substitutions on the pyrazole (B372694) nitrogen (N1) can influence potency. Generally, unsubstituted compounds at the N1 position have shown higher potency for CDK2 inhibition compared to their N1-substituted counterparts. nih.gov This suggests that the N1 position may be involved in critical hydrogen bonding interactions with the target enzyme.

PositionSubstituentEffect on Biological ActivityTarget/AssayReference
C3 MethylthioDerivatives showed antitumor activity.MCF7 cells scirp.org
C4 AnilinoGenerally enhances kinase inhibitory activity over benzyl (B1604629) groups.CDK2 nih.gov
C4 3-FluoroanilineComparable or superior activity to reference inhibitors.CDK2 nih.gov
C6 Thio-substituentsEssential for antiproliferative activity.U937 cells nih.govresearchgate.net
N1 UnsubstitutedHigher potency compared to N1-substituted analogs.CDK2 nih.gov

Role of the Pyrazolo[3,4-d]pyrimidine Scaffold in Biological Activity Profiles

The pyrazolo[3,4-d]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery. researchgate.net Its core function stems from its structural resemblance to adenine (B156593), a fundamental component of ATP. researchgate.net This bioisosteric relationship allows it to act as an ATP-competitive inhibitor, binding to the ATP pocket of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer. researchgate.netnih.gov

The importance of the intact bicyclic scaffold for biological activity has been demonstrated in several studies. When the pyrazolo[3,4-d]pyrimidine core is significantly altered or replaced, a substantial decrease or complete loss of antiproliferative activity is often observed. nih.gov This underscores that the fused pyrazole and pyrimidine (B1678525) ring system is pivotal for maintaining the correct orientation and interactions required for binding to the target's active site. nih.gov The scaffold itself provides the necessary anchor points for key interactions, such as hydrogen bonds with the hinge region of the kinase domain. nih.gov

The versatility of this scaffold allows for the development of inhibitors against a wide array of targets, including epidermal growth factor receptor (EGFR), Src kinase, cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK), simply by modifying the substituents at various positions on the rings. researchgate.netnih.gov

Rational Design and Chemical Modification for Enhanced Activity and Selectivity

The rational design of pyrazolo[3,4-d]pyrimidine derivatives is a key strategy for developing potent and selective inhibitors. This process often begins with a known inhibitor or a hit compound identified from screening, followed by systematic chemical modifications to optimize its properties. mdpi.comnih.gov These modifications are typically guided by computational methods like molecular docking and pharmacophore modeling. nih.govnih.gov

Derivatization at the C4, C6, and N1 positions is a common approach to enhance biological activity. nih.gov For example, in the development of EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine core is used to occupy the adenine binding region, while different substituted phenyl or aliphatic groups are attached to occupy hydrophobic pockets within the ATP-binding site. nih.gov

A study aimed at developing multikinase inhibitors targeting FLT3 and VEGFR2 started with a hit compound and synthesized a series of derivatives with modifications at the C4 and C6 positions. This led to the discovery of compounds with significantly improved potency against acute myeloid leukemia cells.

Another example is the optimization of Src kinase inhibitors. Starting from an in-house library, a lead optimization study was performed by introducing new substituents at the C6 position of the pyrazolo[3,4-d]pyrimidine scaffold, leading to the identification of a more potent Src inhibitor. mdpi.comnih.gov The design strategy involved exploring the chemical space around the C6 position by synthesizing various C6-thioalkyl derivatives. nih.gov

Target KinaseDesign StrategyKey ModificationsOutcomeReference
CDK2 Derivatization of scaffoldVaried amines at C4, alkyl groups at C6 and N1.4-Anilino compounds showed better activity. nih.gov
EGFR Pharmacophore-based designPhenylamino group at C4.Highly potent and selective inhibitors (IC50 < 10 nM). nih.govacs.org
Src Kinase Lead optimizationIntroduction of new thioalkyl chains at C6.Identification of a more potent inhibitor. mdpi.comnih.gov

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful tool used to identify the essential structural features required for a molecule to bind to its biological target. For pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, several key pharmacophoric features have been established. nih.govacs.orgrsc.org

A general pharmacophore model for ATP-competitive EGFR tyrosine kinase inhibitors includes:

A flat heteroaromatic ring system : The pyrazolo[3,4-d]pyrimidine core serves this function, occupying the adenine binding pocket. nih.govrsc.org

Hydrogen Bond Donor/Acceptor System : The scaffold mimics the hydrogen bonding of adenine. Specifically, hydrogen bonds with key residues in the hinge region of the kinase, such as Met793 in EGFR, are crucial for anchoring the inhibitor. These bonds often involve the N1 of the pyrimidine ring or the N2 of the pyrazole ring. nih.govacs.org

Hydrophobic Moieties : A terminal hydrophobic tail is necessary to embed in a hydrophobic groove of the enzyme. rsc.org For instance, a phenyl group attached to the C4-amino function can fit into a "sugar pocket," enhancing both potency and selectivity. acs.org Another hydrophobic group can occupy a second hydrophobic region not utilized by ATP itself. acs.orgrsc.org

Molecular docking studies have further elucidated these interactions. For 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, docking into the ATP-binding site of EGFR-TK revealed a binding mode characterized by hydrogen bonding interactions with the backbone of Met793. nih.gov The specific arrangement of these features dictates the inhibitor's affinity and selectivity for its target kinase.

In Vitro Biological Activity of 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidine Derivatives

Kinase Inhibitory Activities

The pyrazolo[3,4-d]pyrimidine nucleus is a versatile scaffold for the development of potent protein kinase inhibitors. researchgate.netunisi.it These compounds have been shown to target a variety of kinases involved in cancer progression, including both tyrosine kinases and serine/threonine kinases.

The pyrazolo[3,4-d]pyrimidine core structure is recognized as a key pharmacophore in the design of anticancer agents, largely due to its ability to inhibit protein kinases. researchgate.net These enzymes, which catalyze the phosphorylation of protein substrates, are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. researchgate.net Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are essential for cell cycle regulation, and their inhibition is a promising strategy for cancer treatment. nih.gov Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibitory activity against various CDKs, including CDK1 and CDK2. researchgate.netnih.gov Similarly, tyrosine kinases, such as the Src family, Bcr-Abl, and various receptor tyrosine kinases, are also important targets. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to adenine (B156593) allows it to competitively bind to the ATP-binding site of these kinases, thereby inhibiting their function. researchgate.netnih.gov

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been specifically designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Certain compounds have shown potent inhibitory activity against both the wild-type (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation EGFR inhibitors. nih.govnih.gov

One notable derivative, compound 12b , emerged as a highly potent inhibitor, with an IC50 value of 0.016 µM against EGFRWT. nih.govresearchgate.netcore.ac.uk This compound also demonstrated significant activity against the resistant EGFRT790M mutant, with an IC50 of 0.236 µM, making it 2.4-fold more potent than the standard drug erlotinib (B232) in this assay. nih.govnih.gov Other derivatives, such as compounds 4 , 15 , and 16 , also exhibited significant EGFR tyrosine kinase inhibition, with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. nih.govsemanticscholar.org These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing next-generation EGFR inhibitors capable of overcoming resistance.

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR Kinases

The pyrazolo[3,4-d]pyrimidine framework serves as a potent scaffold for the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial serine/threonine kinases regulating cell cycle progression. nih.govnih.gov Overexpression of CDKs is common in many cancers, making them an attractive target for therapeutic intervention. nih.gov

New series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govfigshare.comtriazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated as novel CDK2 inhibitors. nih.govsemanticscholar.org One compound, 15 , from this series showed the most significant inhibitory activity against the CDK2/cyclin A2 complex, with an IC50 value of 0.061 µM. nih.gov Another study identified pyrazolo[3,4-d]pyrimidinone derivatives as potent CDK2 inhibitors, with compound 4a being more potent than the reference compound roscovitine (B1683857) (IC50 values of 0.21 µM and 0.25 µM, respectively). nih.gov The pyrazolo[3,4-d]pyrimidine bicycle is considered a bioisostere of the purine (B94841) ring and has shown significant potential in inhibiting CDKs such as CDK1 and CDK2. nih.gov

Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2

Structure-activity relationship studies have led to the discovery of pyrazolo[3,4-d]pyrimidine derivatives that act as multikinase inhibitors, potently targeting Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). figshare.comoipub.com Both FLT3 and VEGFR2 are receptor tyrosine kinases implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and tumor angiogenesis, respectively. figshare.comnih.gov

A specific derivative, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), was identified as a potent dual inhibitor of FLT3 and VEGFR2. figshare.com In other research, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were developed as potential antiangiogenic agents targeting VEGFR-2. nih.govekb.eg Compound 12b from this series was found to be a potent inhibitor of VEGFR-2 with an IC50 value of 0.091 µM, comparable to the standard inhibitor sorafenib (B1663141) (IC50 = 0.082 µM). nih.gov

Table 3: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against VEGFR2

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop dual inhibitors of Src and Abl tyrosine kinases. nih.govresearchgate.net Both kinases are implicated in the progression of chronic myeloid leukemia (CML), and dual inhibition is an effective therapeutic strategy. researchgate.net Novel 6-substituted pyrazolo[3,4-d]pyrimidines have been synthesized and screened for their in vitro activity against Abl and Src kinases. nih.gov

Compounds 7a and 7b from this series demonstrated the highest activity against both wild-type and mutant Abl kinases, as well as Src kinase. nih.govresearchgate.net These compounds were identified as promising new hits for further optimization. nih.gov Another study also focused on developing pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl inhibitors, identifying compounds 8j and 8k with nanomolar activities in enzymatic assays. researchgate.net Furthermore, a lead optimization study led to the identification of compound 2a (SI388) as a potent and specific Src inhibitor. mdpi.com

Anti-proliferative Effects on Cancer Cell Lines (In Vitro Models)

Consistent with their kinase inhibitory activities, 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-proliferative effects across a broad range of human cancer cell lines in vitro.

One hit compound, 1a , showed broad-spectrum anticancer activity, with a particularly low micromolar inhibition potency against the A549 lung cancer cell line (IC50 = 2.24 µM). nih.gov Further studies revealed that compound 11a exhibited potent anti-proliferative activity against the CNS cancer cell line SNB-75, with a median growth inhibition (GI50) of 1.71 µM. rsc.org

Derivatives designed as EGFR inhibitors also showed potent cytotoxicity. Compound 12b was the most promising, with IC50 values of 8.21 µM and 19.56 µM against A549 (lung) and HCT-116 (colon) cancer cells, respectively. nih.govresearchgate.net In another study, compounds 15 and 16 exhibited excellent broad-spectrum cytotoxic activity against the full NCI 60-cell panel, with GI50 values ranging from 0.018 to 9.98 µM. nih.govsemanticscholar.org Specifically, compound 15 showed potent growth inhibition against leukemia, non-small cell lung cancer, colon, and prostate cancer cell lines. nih.gov

Furthermore, derivatives targeting VEGFR-2, such as compound 12b , displayed significant antitumor activity against breast cancer cell lines MDA-MB-468 and T-47D, with IC50 values of 3.343 µM and 4.792 µM, respectively. nih.gov

Table 4: In Vitro Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Spectrum of Activity Across Diverse Tumor Cell Lines (e.g., A549, MCF-7, HepG2, HCT116)

Derivatives of the this compound scaffold have demonstrated a broad spectrum of anticancer activity in vitro across various human tumor cell lines. Research has shown that these compounds exhibit significant inhibitory effects on the proliferation of lung (A549), breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cells.

One study identified a hit compound, referred to as 1a , which bears the pyrazolo[3,4-d]pyrimidine scaffold and showed high inhibitory activity against a panel of four different tumor cell lines. nih.gov Notably, its potency against the A549 lung cancer cell line was particularly high, with an IC₅₀ value of 2.24 µM. nih.gov Another derivative, 1d , was found to be highly effective against the MCF-7 breast cancer cell line, with an IC₅₀ value of 1.74 µM. nih.gov

Further investigations into other novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have also revealed potent anti-proliferative activities. nih.govsemanticscholar.org For instance, compound 12b was identified as a promising agent with IC₅₀ values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. nih.govsemanticscholar.org Similarly, a series of pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives, also based on the core pyrazolopyrimidine structure, showed significant cytotoxicity. Compounds 14 and 15 from this series were particularly effective against MCF-7, HCT-116, and HepG-2 cell lines, with IC₅₀ values in the nanomolar range. rsc.org

The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various human cancer cell lines.

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)Reference
1a 2.24 µM42.3 µM-- nih.gov
1d -1.74 µM-- nih.gov
12b 8.21 µM--19.56 µM nih.govsemanticscholar.org
14 -45 nM48 nM6 nM rsc.org
15 -46 nM48 nM7 nM rsc.org

Mechanisms of Growth Inhibition and Induction of Apoptosis in Cancer Cells

The antiproliferative effects of this compound derivatives are closely linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov One of the primary mechanisms identified is the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS within cancer cells creates oxidative stress, which can damage cellular components and trigger apoptotic pathways. nih.gov

This induction of apoptosis is evidenced by several key cellular changes. Flow cytometric analysis of A549 cells treated with compound 1a confirmed that it significantly induces apoptosis at low micromolar concentrations. nih.gov Further studies on other derivatives have shown that this process involves the loss of the mitochondrial membrane potential and subsequent activation of caspase-3/7, which are critical executioner enzymes in the apoptotic cascade. nih.govrsc.org

A crucial aspect of this mechanism is the modulation of apoptotic regulatory proteins. For example, compound 12b was found to produce an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; an increase in this ratio is a strong indicator that the cell is shifting towards apoptosis. nih.govrsc.org Another derivative, CBS-1 , also showed a significant induction of caspase-3 activation, further confirming the role of this pathway in the compound's anticancer activity. rsc.org

Impact on Cell Cycle Progression and Cell Migration

In addition to inducing apoptosis, this compound derivatives exert their anticancer effects by interfering with the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific phases, these compounds can halt the uncontrolled proliferation that characterizes cancer.

Several studies have demonstrated that these derivatives can cause a dramatic accumulation of cells in specific phases of the cell cycle. For instance, new pyrazolo-[3,4-d]-pyrimidine derivatives acting as Src kinase inhibitors were shown to cause a significant accumulation of medulloblastoma cells in the G₂/M phase. nih.gov Another compound, 12b , was found to arrest the cell cycle in the S and G₂/M phases in A549 lung cancer cells. nih.govsemanticscholar.org This was characterized by a decrease in the percentage of cells in the G1 phase and a corresponding increase in the S and G2/M phases. nih.gov Similarly, a derivative of ursolic acid containing a pyrimidine (B1678525) moiety was found to induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org

Beyond halting proliferation, some derivatives have also been shown to inhibit cell migration. rsc.org This is a critical activity, as cell migration is a key step in the process of metastasis, where cancer spreads from its primary site to other parts of thebody. The ability of these compounds to inhibit both cell cycle progression and migration underscores their potential as multifaceted anticancer agents. rsc.orgrsc.org

Modulation of Inflammatory Pathways

Induction of Heme Oxygenase-1 (HO-1) Expression

Certain derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inducers of Heme Oxygenase-1 (HO-1), an enzyme known for its significant anti-inflammatory and antioxidant effects. nih.govnih.gov A novel compound from this class, KKC080096 , was found to upregulate HO-1 at both the messenger RNA (mRNA) and protein levels in microglial BV-2 cells. nih.govkoreascience.krulsan.ac.kr This induction of HO-1 is a key mechanism through which these compounds exert their anti-inflammatory properties, as HO-1 plays a critical role in cellular protection against oxidative stress and inflammation. nih.gov The upregulation of HO-1 by KKC080096 was associated with a suppression of pro-inflammatory mediators like nitric oxide and interleukin-1β (IL-1β) in cells challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govkoreascience.kr

Activation of Nrf2/HO-1 and AMPK/HO-1 Pathways

The induction of HO-1 by pyrazolo[3,4-d]pyrimidine derivatives is mediated through the activation of specific upstream signaling pathways, primarily the Nrf2/HO-1 and AMPK/HO-1 axes. nih.govmdpi.com

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including HO-1. nih.gov The compound KKC080096 activates this pathway by binding with high affinity to Keap1, a protein that normally inhibits Nrf2. nih.govkoreascience.kr This interaction disrupts the Keap1-Nrf2 complex, leading to an increase in cellular Nrf2 levels, its translocation to the nucleus, and the subsequent induction of HO-1 and other Nrf2-target antioxidant enzymes. nih.govnih.gov

In addition to the Nrf2 pathway, the AMP-activated protein kinase (AMPK) pathway is also involved. nih.gov AMPK is a crucial sensor of cellular energy status that can also influence the expression of HO-1. nih.gov Studies have shown that KKC080096 induces the phosphorylation and activation of AMPK and its upstream kinases, LKB1 and CaMKKbeta. nih.govulsan.ac.kr Pharmacological inhibition of AMPK activity was found to reduce the compound's ability to induce HO-1 expression, confirming that the AMPK/HO-1 pathway is a critical component of its mechanism of action. nih.govulsan.ac.kr Therefore, these pyrimidine analogues can exert their therapeutic effects by concurrently activating both the Nrf2/HO-1 and AMPK/HO-1 signaling pathways. nih.govmdpi.com

Phospholipase A2 (PLA2) Inhibition

Phospholipase A₂ (PLA₂) enzymes are involved in various pathological conditions, including inflammation, by hydrolyzing phospholipids (B1166683) to produce lipid mediators. nih.govresearchgate.net The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its potential to inhibit PLA₂ activity. nih.govnih.gov

In-silico docking studies have been conducted to explore the interaction between pyrazolo[3,4-d]pyrimidine molecules and the PLA₂ enzyme isolated from the venom of Russell's viper (Daboia russelli pulchella). nih.govnih.gov These computational models predict that pyrazolo[3,4-d]pyrimidine molecules can effectively bind to key regions of the PLA₂ enzyme. nih.govnih.gov The results suggest that these compounds have the potential to interact with both the enzymatic and anti-coagulation regions of PLA₂, indicating a possible mechanism for inhibiting its pro-inflammatory and anti-coagulant effects. nih.gov This inhibitory potential highlights another avenue through which these compounds may modulate inflammatory processes. researchgate.netnih.gov

Antimicrobial Activities (In Vitro Models)

Derivatives of the pyrazolo[3,4-d]pyrimidine nucleus have demonstrated a wide spectrum of antimicrobial properties. nih.gov Research has explored their efficacy against various pathogenic bacteria and fungi, revealing that structural modifications to the core molecule significantly influence their activity.

Numerous studies have confirmed the antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A synthesized series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed moderate to excellent antimicrobial activity against strains such as Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). researchgate.net

In one study, a library of pyrazolo[3,4-d]pyrimidines was screened for activity against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). The compounds were tested at increasing concentrations (50, 100, and 200 µg/mL), and all were found to exhibit significant, dose-dependent inhibitory activity against both strains. nih.gov Notably, some compounds demonstrated higher growth inhibition against the Gram-negative E. coli compared to S. aureus. nih.gov For instance, one derivative was capable of halving E. coli growth at the lowest tested concentration of 50 µg/mL. nih.gov Another compound, at a concentration of 200 µg/mL, almost completely inhibited the growth of S. aureus. nih.gov

Further research into 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related, showed promising activities against a panel of Gram-positive bacteria, including S. aureus, Bacillus subtilis, Enterococcus faecium, and Streptococcus pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID Bacterial Strain Concentration (µg/mL) Effect
Compound 3 S. aureus 200 Almost complete growth inhibition nih.gov
Compound 4 E. coli 50 50% reduction in bacterial growth nih.gov

*Strains included S. pneumonia, B. subtilis, P. aeruginosa, and E. coli. researchgate.net

The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has also been an area of significant investigation. Studies have shown that specific derivatives exhibit promising activity against various fungal pathogens. For example, a series of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives were reported to have notable antifungal properties against several pathogenic microorganisms. nih.gov

Research focused on plant pathogenic fungi revealed that pyrazolo[3,4-d]pyrimidin-4-one derivatives possess a range of antifungal activities from moderate to high. nih.gov In one extensive study, 44 such derivatives were synthesized and evaluated. A specific compound, g22, demonstrated remarkable activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 1.25 mg/L, which is comparable to commercial fungicides like boscalid (B143098) (EC₅₀ = 0.96 mg/L) and fluopyram (B1672901) (EC₅₀ = 1.91 mg/L). nih.gov This compound also showed significant protective activity in vivo. nih.gov The mechanism of action for compound g22 was suggested to involve impeding the growth of S. sclerotiorum by altering mycelium morphology and disrupting cell membrane integrity. nih.gov Other derivatives have been tested against fungi such as Aspergillus fumigatus and Candida albicans, showing a range of inhibitory effects. researchgate.net

Table 2: Antifungal Activity of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

Compound ID Fungal Strain EC₅₀ (mg/L) Comparison Fungicide EC₅₀ (mg/L)
g22 Sclerotinia sclerotiorum 1.25 Boscalid 0.96 nih.gov

A key mechanism behind the antibacterial action of some pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of essential bacterial enzymes. nih.gov Specifically, 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones have been identified as novel inhibitors of the replication-specific enzyme DNA polymerase III (DNA pol III) in Staphylococcus aureus and other Gram-positive bacteria. nih.gov These compounds act as analogues of dGTP. nih.gov

Structure-activity relationship (SAR) studies were conducted to optimize the inhibitory potential of these molecules. It was found that substitutions at various positions on the pyrazolo[3,4-d]pyrimidine ring system significantly impacted both antipolymerase and antimicrobial activity. The research indicated that small, hydrophobic groups in the meta or para position of the 2-anilino group enhanced activity. nih.gov Conversely, substitution at the pyrazolo NH position was not well-tolerated, and replacing the 4-position oxygen led to reduced activity. nih.gov This line of research highlights a promising strategy for developing new classes of antimicrobials that target bacterial DNA replication. nih.gov

Adenosine (B11128) Receptor Antagonism

Derivatives of this compound have been synthesized and evaluated for their ability to act as antagonists at adenosine receptors, which are critical G-protein-coupled receptors involved in numerous physiological processes.

Research has successfully identified potent and highly selective adenosine A1 receptor antagonists within the 1-phenylpyrazolo[3,4-d]pyrimidine series. nih.gov In a study that varied substituents at the C-4 and C-6 positions, a compound featuring the 4-methylthio group demonstrated exceptional selectivity for the A1 receptor subtype. nih.gov

This compound, identified as α-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide (Compound 10), was found to be more than 5900-fold selective for the A1 receptor over the A2a receptor. nih.gov Its high affinity for the A1 receptor, combined with its profound selectivity, underscores the importance of the 4-methylthio substituent in achieving this pharmacological profile. nih.gov The study also predicted that incorporating NH-alkyl substituents at the C-4 position could further increase A1 affinity, a prediction that was later confirmed through the synthesis of a related compound. nih.gov

The differentiation between A1 and A2a receptor binding is a crucial aspect of developing selective adenosine receptor ligands. A systematic study of 12 substituted 1-phenylpyrazolo[3,4-d]pyrimidines provided significant insight into the structural requirements for binding to these two receptor subtypes. nih.gov The effects of mercapto, methylthio, and amino substituents at the C-4 position were evaluated, revealing distinct differences in molecular recognition by the A1 and A2a receptors. nih.gov

The most striking example of selectivity was observed with α-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide, which had a high affinity for the A1 receptor (Ki = 6.81 nM) but negligible affinity for the A2a receptor (Ki > 40,000 nM). nih.gov In contrast, a similar compound where the 4-methylthio group was replaced by an amino group, α-[(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)thio]hexanamide, showed high potency at both receptors but with only 94-fold selectivity for A1 (A1 Ki = 0.939 nM; A2a Ki = 88.3 nM). nih.gov This direct comparison highlights how the substituent at the C-4 position is a key determinant of A1 versus A2a receptor selectivity for this class of compounds. nih.gov

Table 3: Adenosine Receptor Binding Affinity and Selectivity of 1-Phenylpyrazolo[3,4-d]pyrimidine Derivatives

Compound C-4 Substituent A1 Receptor Ki (nM) A2a Receptor Ki (nM) A1 Selectivity (A2a Ki / A1 Ki)
α-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide -S-CH₃ 6.81 > 40,000 > 5900-fold nih.gov

Compound Name Table

Compound Name
This compound
α-[[4-(Methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide
α-[(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide
Staphylococcus aureus
Escherichia coli
Streptococcus pneumoniae
Bacillus subtilis
Pseudomonas aeruginosa
Enterococcus faecium
Aspergillus fumigatus
Candida albicans
Sclerotinia sclerotiorum
Boscalid

Computational and Theoretical Studies of 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For the pyrazolo[3,4-d]pyrimidine scaffold, calculations are often performed using hybrid functionals like B3LYP combined with a comprehensive basis set such as 6-311++G(d,p) to accurately model geometrical parameters and electronic properties. These calculations optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles that are often in good agreement with experimental data from methods like X-ray crystallography. This analysis provides a foundational understanding of the molecule's three-dimensional structure and electron density distribution.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized, indicating a greater potential for intramolecular charge transfer. For pyrazolo[3,4-d]pyrimidine derivatives, a small HOMO-LUMO energy gap often signifies that charge exchange can readily occur within the molecule, which is a critical feature for its biological activity.

Table 1: Representative Frontier Orbital Energies for Pyrazolo[3,4-d]pyrimidine Analogs
ParameterDescriptionIllustrative Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.7 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.2 to -3.6 eV
ΔE (HOMO-LUMO Gap) Energy gap, indicating chemical reactivity~3.0 to 4.0 eV

Note: The values presented are illustrative and based on DFT studies of various pyrazolo[3,4-d]pyrimidine derivatives.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine, this involves assessing the planarity of the fused pyrazolo-pyrimidine ring system and the rotational barrier of the methylthio (-SCH₃) group. Studies on similar pyrazolo[3,4-d]pyrimidine derivatives have shown that the fused ring system is nearly planar. The orientation of substituent groups can significantly influence molecular packing in the solid state and interaction with biological targets.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "hinge-binding" motif, particularly effective in targeting the ATP-binding site of various protein kinases, which are crucial targets in cancer therapy. Docking simulations place the compound into the active site of a target protein (e.g., EGFR, Src kinase, DNA topoisomerase) to predict its binding conformation and affinity. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, derivatives of this scaffold are known to form critical hydrogen bonds with the hinge region residue Met793 in the EGFR kinase domain. The predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol), helps to rank potential inhibitors and guide the design of more potent analogs.

Table 2: Illustrative Docking Interactions of Pyrazolo[3,4-d]pyrimidine Scaffolds with Biological Targets
Biological TargetKey Interacting ResiduesType of InteractionRepresentative Binding Score (kcal/mol)
EGFR Tyrosine Kinase Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic-7.0 to -8.5
Src Tyrosine Kinase Thr338, Met341Hydrogen Bond-6.5 to -8.0
DNA Topoisomerase Asp532, Arg503Hydrogen Bond-5.0 to -7.0

Note: The data are representative of docking studies performed on various derivatives of the pyrazolo[3,4-d]pyrimidine core structure.

Characterization of Molecular Interactions: Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking

The biological activity of this compound and its analogs is fundamentally governed by their interactions with protein targets. Computational studies are crucial for characterizing these non-covalent interactions, which include hydrogen bonding, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The pyrazolo[3,4-d]pyrimidine scaffold contains multiple nitrogen atoms that can act as hydrogen bond acceptors, as well as an N-H group in the pyrazole (B372694) ring that can serve as a hydrogen bond donor. Molecular docking simulations of various pyrazolo[3,4-d]pyrimidine derivatives in the active sites of kinases like Epidermal Growth Factor Receptor (EGFR) have shown crucial hydrogen bond interactions. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring often form hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Met793. nih.gov These interactions are vital for anchoring the ligand in the correct orientation for inhibitory activity. nih.gov

Hydrophobic Interactions: These interactions are critical for the binding of ligands within the often nonpolar pockets of protein active sites. cambridgemedchemconsulting.com The pyrazolo[3,4-d]pyrimidine core itself is aromatic and contributes to hydrophobic interactions. The methylthio group at the 4-position further enhances this lipophilicity. Studies on related compounds show that the pyrimidine moiety can engage in hydrophobic contacts with residues like Leu718 and Gly796 in the adenine (B156593) pocket of EGFR. nih.gov Substituents on the pyrazole and pyrimidine rings are often designed to occupy and interact with specific hydrophobic pockets within the target protein, thereby increasing binding affinity. nih.gov

Pi-Stacking: Aromatic systems, like the pyrazolo[3,4-d]pyrimidine core, can engage in pi-stacking interactions with aromatic amino acid side chains such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com These interactions, where the pi-orbitals of the aromatic rings overlap, contribute significantly to binding affinity. Crystal structure analyses of flexible molecules incorporating the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated the presence of intramolecular pi-pi stacking interactions between the heterocyclic rings. nih.govnih.gov In ligand-protein complexes, similar intermolecular pi-stacking interactions are expected to play a role in stabilizing the bound conformation. For example, in some kinase inhibitors, a phenyl group attached to the scaffold forms pi-stacking interactions with a key phenylalanine residue. nih.gov

Table 1: Key Molecular Interactions of the Pyrazolo[3,4-d]pyrimidine Scaffold with Protein Kinases.
Interaction TypeScaffold Moiety InvolvedInteracting Amino Acid Residues (Examples)Reference
Hydrogen BondingPyrimidine/Pyrazole NitrogensMet793, Gly796 nih.gov
Hydrophobic InteractionsPyrimidine Ring, Phenyl SubstituentsLeu718, Gly796, Phe723 nih.gov
Pi-StackingPyrazolopyrimidine CorePhenylalanine, Lysine (Arene Interaction) nih.gov

Ligand-Protein Complex Stability and Energetics

Once a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. Computational methods, particularly molecular dynamics (MD) simulations, are employed to assess this stability and calculate the energetics of binding. nih.gov

MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into its dynamic behavior and stability. researchgate.netresearchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, the Root Mean Square Fluctuation (RMSF) of individual residues, and the Radius of Gyration (Rg) of the complex. A stable complex is typically characterized by low and converging RMSD values, indicating that the ligand remains securely in the binding pocket. researchgate.net

The energetics of binding are often evaluated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This technique calculates the binding free energy of the ligand-protein complex, which is a key determinant of binding affinity. The binding free energy is decomposed into various components, including van der Waals energy, electrostatic energy, and solvation energy. Studies on related pyrimidine inhibitors have shown that van der Waals interactions and nonpolar solvation energies are often the primary driving forces for favorable binding. nih.gov The analysis of hydrogen bond persistence throughout the simulation also provides a measure of the stability of key polar interactions. researchgate.net Alternative computational methods, such as thermal titration molecular dynamics (TTMD), have also been developed to provide a qualitative estimation of protein-ligand complex stability by evaluating the persistence of the native binding mode across simulations at progressively increasing temperatures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Correlation of Molecular Descriptors with Biological Outcomes

In QSAR studies, the chemical structures of molecules are represented by numerical values known as molecular descriptors. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). For a series of this compound analogs, the biological outcome, typically the half-maximal inhibitory concentration (IC50), is measured against a specific target. The IC50 values are usually converted to their negative logarithmic scale (pIC50) for the QSAR analysis. mdpi.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the pIC50 values. For example, a 3D-QSAR study on a set of 46 pyrazolopyrimidine-based compounds as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and Src kinase successfully established robust models. rsc.org The resulting models, often visualized as contour maps, highlight which structural features are positively or negatively correlated with activity. These maps might indicate that bulky, electron-withdrawing, or hydrogen-bond-donating groups in specific regions of the molecule enhance or diminish the biological response. mdpi.comrsc.org

Table 2: Statistical Parameters from a 3D-QSAR (CoMFA) Study on Pyrazolopyrimidine Derivatives.
Targetq² (Cross-validated R²)R² (Non-cross-validated R²)R²_pred (Predictive R²)Reference
TgCDPK10.6660.9680.745 rsc.org
Src0.5810.9700.635 rsc.org

Predictive Modeling for New Derivative Design

A well-validated QSAR model serves as a powerful predictive tool. mdpi.com Once a statistically significant correlation is established, the model can be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound. rsc.org

By analyzing the QSAR model, medicinal chemists can rationally design new analogs with modifications predicted to enhance activity. For instance, if the model indicates that a positive electrostatic potential in a certain region is favorable for activity, designers can introduce electron-withdrawing groups at that position. Conversely, if steric bulk is shown to be detrimental in another area, smaller substituents would be proposed. This predictive capability significantly streamlines the drug design process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. mdpi.com

Simulation of Inter- and Intra-molecular Interactions

Simulations provide a dynamic view of molecular interactions that static models cannot capture. Molecular dynamics (MD) simulations are particularly valuable for understanding both intermolecular (ligand-protein) and intramolecular interactions. nih.govnih.gov

Intermolecular Interactions: MD simulations are frequently used to refine and validate the binding poses of ligands obtained from molecular docking. rsc.orgnih.gov While docking provides a static snapshot of the likely binding mode, MD simulates the complex in a more physiologically relevant environment (including water and ions) over a period of nanoseconds to microseconds. This allows researchers to observe the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. The simulation can reveal subtle conformational changes in both the ligand and the protein upon binding and identify the most stable and persistent interactions that are crucial for affinity. nih.gov

Future Academic Research Directions for 4 Methylthio 1h Pyrazolo 3,4 D Pyrimidine

Design and Synthesis of Novel Derivatives with Enhanced Target Selectivity

Future research will likely focus on the rational design and synthesis of new analogues of 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine to improve their selectivity and potency for specific biological targets. The pyrazolo[3,4-d]pyrimidine core offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. mdpi.comnih.gov

Key strategies for developing novel derivatives include:

Structural Modifications: Introducing diverse substituents at various positions on the pyrazolo[3,4-d]pyrimidine nucleus can modulate the compound's interaction with target proteins. For example, modifications can be made to occupy different hydrophobic regions of the ATP-binding site in kinases. ekb.egnih.gov Research into related compounds has shown that the nature of substituents at the C-4 position significantly influences cytotoxic activity. ekb.eg

Linker Variation: The length and flexibility of linker moieties connecting the pyrazolo[3,4-d]pyrimidine core to other chemical groups can be altered. Studies on similar compounds have indicated that linkers of specific lengths, such as four-atom thiosemicarbazide linkers, can enhance activity compared to shorter or longer linkers. ekb.egnih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without compromising biological activity. For instance, replacing the quinazoline moiety of known kinase inhibitors like erlotinib (B232) with a 1H-pyrazolo[3,4-d]pyrimidine nucleus has been explored to enhance cytotoxic effects. ekb.eg

The synthesis of these new derivatives can be achieved through established chemical pathways, often starting from precursors like 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and reacting it with various alkylating agents. mdpi.comnih.gov The goal is to create a library of compounds that can be screened for enhanced selectivity towards specific cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR) or Src tyrosine kinase. mdpi.comsemanticscholar.org The development of prodrugs also represents a promising avenue to improve properties like aqueous solubility, which can hinder the clinical development of pyrazolo[3,4-d]pyrimidine-based compounds. unisi.itunisi.it

Derivative ClassTarget/ActivityKey Findings/Future DirectionReferences
4-Amino Substituted DerivativesSrc/Abl Tyrosine Kinase InhibitionSome derivatives show dual inhibitory effects and induce apoptosis in leukemia cell lines. Future work could focus on optimizing selectivity for either Src or Abl to reduce off-target effects. nih.gov
Derivatives with Modified LinkersEGFR Tyrosine Kinase InhibitionThe linker type (e.g., imino, hydrazone, thiosemicarbazide) significantly impacts activity. Future synthesis should explore novel linkers to optimize interactions within the ATP-binding pocket. nih.govsemanticscholar.org
Prodrug FormulationsImproved PharmacokineticsProdrugs have shown better aqueous solubility and cell membrane permeability. Future research should expand the range of prodrugs to enhance in vivo efficacy for various cancer models. unisi.itunisi.it

Elucidation of Undiscovered Biological Mechanisms

While many pyrazolo[3,4-d]pyrimidine derivatives are known to function as ATP-competitive kinase inhibitors, the full spectrum of their biological mechanisms remains to be explored. ekb.eg The broad-spectrum anticancer activity observed for some analogues suggests that they may act on multiple pathways or possess undiscovered mechanisms of action. nih.gov

Future research in this area should aim to:

Identify Novel Targets: Unbiased screening approaches, such as proteomics and chemical genetics, could reveal new protein targets for this compound and its derivatives.

Investigate Downstream Signaling: Even for known targets like EGFR, a deeper investigation into the downstream signaling pathways affected by these compounds is warranted. This includes examining effects on cell cycle progression, apoptosis, and angiogenesis. nih.govmdpi.com

Explore Non-Kinase Mechanisms: Research should investigate whether these compounds have biological activities independent of kinase inhibition. Their structural similarity to purines suggests potential interactions with other classes of enzymes or receptors that recognize purine-like structures.

Flow cytometric analysis has been used to confirm that some pyrazolo[3,4-d]pyrimidine compounds induce apoptosis and can arrest the cell cycle. nih.govnih.gov Future studies could employ more advanced techniques like RNA sequencing (RNA-Seq) and high-content imaging to obtain a more comprehensive understanding of the cellular response to these compounds, potentially uncovering novel mechanisms and biomarkers of response.

Development of Advanced Computational Models for Predictive Biology

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of pyrazolo[3,4-d]pyrimidines is an active area of research. rsc.orgmdpi.com Advanced computational models can accelerate the design of new derivatives with improved properties and provide insights into their mechanisms of action.

Future directions for computational research include:

Refining 3D-QSAR Models: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully developed for pyrazolo[3,4-d]pyrimidine derivatives. rsc.org Future work should focus on expanding the datasets used to train these models and incorporating more sophisticated molecular descriptors to enhance their predictive power for both potency and selectivity. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these inhibitors bind to their target proteins. rsc.orgresearchgate.net Longer-timescale simulations and advanced analysis techniques can help identify key conformational changes and water networks that are critical for binding, guiding the design of next-generation inhibitors.

Machine Learning and AI: Integrating machine learning algorithms with traditional computational chemistry methods can help identify complex patterns in structure-activity data and predict various properties, including absorption, distribution, metabolism, and excretion (ADME). mdpi.com These models can be used to virtually screen large chemical libraries to identify promising new candidates for synthesis and testing.

Computational MethodApplicationFuture Research GoalReferences
Molecular DockingPredicting binding modes and interactions with target proteins (e.g., EGFR, Src, CDK2).Improve scoring functions to better predict binding affinity and selectivity against closely related kinases. nih.govrsc.orgrsc.org
3D-QSAR (CoMFA/CoMSIA)Establishing relationships between molecular properties and biological activity to guide lead optimization.Develop more robust and predictive models by incorporating larger and more diverse datasets of compounds. rsc.org
Molecular Dynamics (MD) SimulationsAnalyzing the stability of ligand-protein complexes and identifying key dynamic interactions.Perform longer simulations to explore complex conformational changes and better predict the impact of mutations on inhibitor binding. rsc.orgresearchgate.net

Investigation of Synergistic Effects with Other Research Agents

The development of combination therapies is a cornerstone of modern cancer treatment, aimed at overcoming drug resistance and improving therapeutic outcomes. The pyrazolo[3,4-d]pyrimidine scaffold, with its demonstrated anti-proliferative activity, is a promising candidate for inclusion in combination regimens. nih.gov

Future academic research should systematically investigate the synergistic potential of this compound derivatives with:

Established Chemotherapeutic Agents: Combining these novel kinase inhibitors with traditional cytotoxic drugs could lead to enhanced tumor cell killing.

Other Targeted Therapies: Investigating combinations with inhibitors of parallel or downstream signaling pathways could prevent compensatory signaling and the development of resistance.

Immunotherapy: Exploring whether these compounds can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors is a promising area of research.

Studies on related pyrazolo[3,4-d]pyrimidines have shown they can enhance cancer cell sensitivity to ionizing radiation. mdpi.com This provides a strong rationale for future studies to explore synergistic interactions with both radiotherapy and other anticancer agents, potentially leading to more effective and durable treatment strategies for various cancers.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Thiolation : Reacting 4-chloro derivatives with methylthiol nucleophiles in dry acetonitrile under reflux yields 4-(methylthio) analogs .
  • Multi-component reactions : One-pot cyclocondensation of thiourea, hydrazine, and substituted ketones generates pyrazolo[3,4-d]pyrimidine scaffolds .
  • Characterization : IR (C=S stretch at ~1250 cm⁻¹), ¹H NMR (methylthio singlet at δ 2.5–2.7 ppm), and X-ray crystallography confirm structures .

Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized for structural validation?

  • Methodological Answer :

  • Spectroscopy : IR identifies functional groups (e.g., C=S, NH), while ¹H/¹³C NMR assigns proton and carbon environments .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., S–C bond ~1.7–1.8 Å in 4-(methylthio) derivatives) .
  • Mass spectrometry : High-resolution MS confirms molecular weights (e.g., [M+H]⁺ for C₆H₇N₄S: 167.0352) .

Q. What biological activities are associated with this compound?

  • Methodological Answer :

  • Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus (MIC values: 8–32 µg/mL) .
  • Anticancer evaluation : MTT assays on cancer cell lines (e.g., IC₅₀ = 12–45 µM against HepG2) .
  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., VEGFR-2 inhibition at 0.3–1.2 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at N1 or C4) influence biological activity?

  • Methodological Answer :

  • N1 alkylation : Enhances lipophilicity and bioavailability (e.g., isopropyl groups improve CYP3A4 inhibition by 10-fold) .
  • C4 thioether vs. oxygen analogs : Methylthio groups increase metabolic stability compared to hydroxyl analogs (t₁/₂ in liver microsomes: >60 min vs. <15 min) .
  • SAR tables :
SubstituentVEGFR-2 IC₅₀ (µM)Solubility (mg/mL)
4-SCH₃0.30.12
4-OCH₃1.80.45

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter kinase inhibition results .
  • Control metabolic stability : Use human liver microsomes to account for compound degradation during assays (e.g., k(inact)/K(I) = 3300–3800 mL·min⁻¹·µmol⁻¹ for CYP3A4 inactivation) .
  • Validate cell lines : Ensure consistent passage numbers and genetic profiles (e.g., BRAF mutations affect dual inhibitor responses) .

Q. What strategies optimize pyrazolo[3,4-d]pyrimidines as dual BRAF/VEGFR-2 inhibitors?

  • Methodological Answer :

  • Scaffold hybridization : Attach pyridinyl or benzamide moieties to enhance dual-target binding (e.g., compound 23d: BRAF IC₅₀ = 0.07 µM, VEGFR-2 IC₅₀ = 0.12 µM) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in BRAF (PDB: 3OG7) and VEGFR-2 (PDB: 4ASD) .
  • In vivo validation : Xenograft models (e.g., 50 mg/kg dosing in mice reduces tumor volume by 65%) .

Q. How can metabolic stability of 4-(methylthio) derivatives be assessed preclinically?

  • Methodological Answer :

  • Microsomal assays : Incubate compounds with NADPH-fortified human liver microsomes; quantify remaining parent compound via LC-MS/MS .
  • CYP inhibition profiling : Use fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) to measure time-dependent inactivation .
  • Pharmacokinetic studies : Administer IV/PO doses in rodents; calculate AUC and bioavailability (e.g., F% >50% for methylthio derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.